molecular formula C11H10BrN3O3S B213869 methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B213869
M. Wt: 344.19 g/mol
InChI Key: PDXWPCWBAHIENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and microbial proliferation.
Biochemical and Physiological Effects
Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and microbial pathogens.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of its potential applications in materials science, such as in the development of new polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting acid chloride is then reacted with methyl 3-amino-2-thiophenecarboxylate in the presence of triethylamine to obtain the desired product.

Scientific Research Applications

Methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have a potential role in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate

Molecular Formula

C11H10BrN3O3S

Molecular Weight

344.19 g/mol

IUPAC Name

methyl 3-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C11H10BrN3O3S/c1-15-8(6(12)5-13-15)10(16)14-7-3-4-19-9(7)11(17)18-2/h3-5H,1-2H3,(H,14,16)

InChI Key

PDXWPCWBAHIENR-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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